

The Multifaceted Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Review

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Compound of Interest		
Compound Name:	Hydroxysafflor Yellow A	
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BEIJING, China – December 7, 2025 – **Hydroxysafflor Yellow A** (HSYA), a prominent water-soluble chalcone compound extracted from the safflower (Carthamus tinctorius L.), is the subject of increasing attention within the scientific community for its broad spectrum of pharmacological activities.[1][2][3][4][5] This in-depth technical guide provides a comprehensive review of the core pharmacological effects of HSYA, detailing its molecular mechanisms, summarizing quantitative data, and outlining key experimental protocols to support ongoing and future research and development efforts.

HSYA has demonstrated significant therapeutic potential in a variety of disease models, exhibiting antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][3][4][5] These effects are attributed to its ability to modulate multiple critical signaling pathways, including the NF-kB, PI3K/Akt, MAPK, and Nrf2/HO-1 pathways.[1][3]

Quantitative Pharmacological Data

To facilitate comparative analysis, the following tables summarize the quantitative data on the pharmacological effects of **Hydroxysafflor Yellow A** across various experimental models.

Table 1: In Vitro Efficacy of Hydroxysafflor Yellow A



Cell Line	Experiment al Model	Key Parameter	HSYA Concentrati on	Observed Effect	Reference
Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)	Chronic Renal Failure Serum- induced Injury	Cell Viability	1, 5, 25 μΜ	Inhibition of CRF serum- induced viability	[6]
Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)	Chronic Renal Failure Serum- induced Injury	Cell Migration	1, 5, 25 μΜ	Inhibition of CRF serum- induced migration	[6]
Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)	Chronic Renal Failure Serum- induced Injury	NO Production	1, 5, 25 μΜ	Concentratio n-dependent increase in NO levels	[6]
PC12 Cells	Oxygen- Glucose Deprivation/R eperfusion (OGD/R)	Cell Viability	1, 10, 100 μmol/l	Concentratio n-dependent attenuation of neuronal damage	[7]
PC12 Cells	Oxygen- Glucose Deprivation/R eperfusion (OGD/R)	Apoptosis	1, 10, 100 μmol/l	Decrease in cell apoptosis	[7]
Primary Hippocampal Neurons	Oxygen- Glucose Deprivation/R eperfusion (OGD/R)	Cell Viability	40, 60, 80 μM	Dose- dependent increase in cell viability	[8]



Nucleus Pulposus Cells	tert-Butyl hydroperoxid e (TBHP)- induced oxidative stress	Apoptosis	10 μΜ	Apoptosis level decreased from 15.712% to 7.96%	[9]
SW1353 Cells	IL-1β-induced osteoarthritis model	Cell Viability	20, 40, 60, 80, 100, 200 μΜ	No cytotoxicity below 40 μM; significant inhibition above 40 μM	[10]
Mesenteric Arteries	Phenylephrin e-induced tension	Vasorelaxatio n	IC50 = 90.8 μΜ	Attenuation of tension	[11]

Table 2: In Vivo Efficacy of Hydroxysafflor Yellow A



Animal Model	Disease Model	HSYA Dosage	Administrat ion Route	Key Outcome	Reference
Sprague- Dawley Rats	Middle Cerebral Artery Occlusion/Re perfusion (MCAO/R)	2, 4, 8 mg/kg	Tail Vein Injection	Reduced infarct volume and improved neurological function	[8]
ICR Mice	Nonalcoholic Fatty Liver Disease (NAFLD)	60 mg/kg (low dose), 120 mg/kg (high dose)	Oral	Alleviated liver inflammation and oxidative stress	[12]
Sprague- Dawley Rats	Spinal Cord Compression Injury	8 mg/kg (1 and 6 h post- injury), then 14 mg/kg for 7 days	Intraperitonea I Injection	Reduced tissue injury, edema, and inflammation	[9]
Wistar Rats	Acute Liver Injury (CCI4- induced)	10, 20, 40 mg/kg/day for 8 days	Intraperitonea I Injection	Prevention of acute liver injury	[13]
New Zealand Rabbits	Scars Induced by Anticoagulant Injection	Low, Middle, and High doses (specifics not stated)	Not Stated	Improved scar pathology and reduced fibrosis	[14]

Key Signaling Pathways Modulated by Hydroxysafflor Yellow A

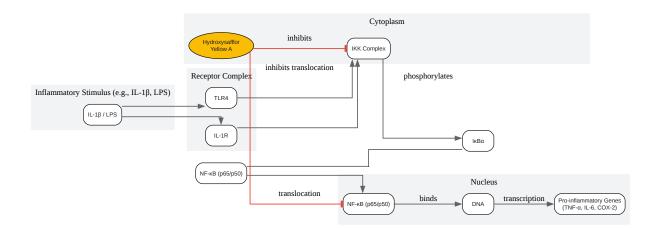
HSYA exerts its pleiotropic effects by intervening in complex cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by HSYA.



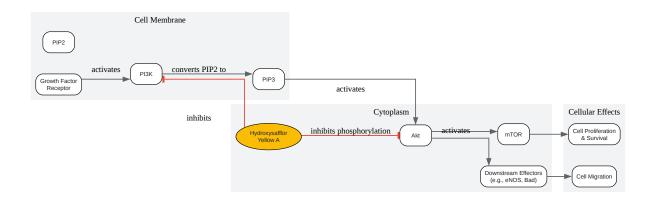
Inhibition of the NF-kB Signaling Pathway

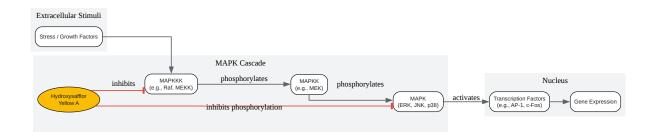
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. HSYA has been shown to inhibit the activation of this pathway, thereby reducing the expression of proinflammatory cytokines.[1][2][3]



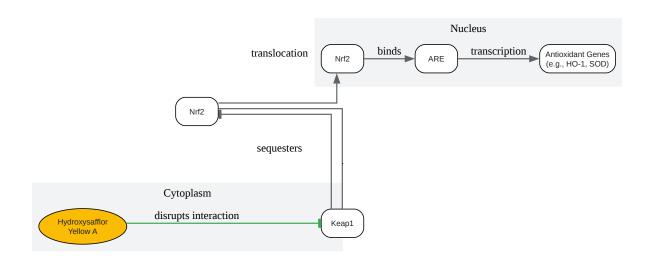












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